7-Deazaadenosine-5'-Triphosphate

説明

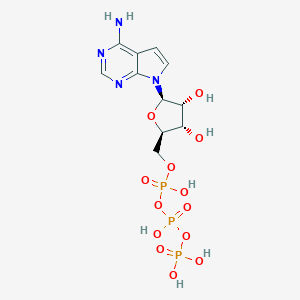

7-Deazaadenosine-5'-Triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C11H17N4O13P3 and its molecular weight is 506.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-Deazaadenosine-5'-triphosphate (7dATP) is a modified nucleoside triphosphate that has garnered attention due to its unique biological activities and potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various viral infections, and its role as an inhibitor of specific enzymes.

Overview of this compound

7-Deazaadenosine is a structural analog of adenosine, where the nitrogen at position 7 of the purine ring is replaced by a carbon atom. This modification alters its biochemical properties, enhancing its potential as an antiviral agent and enzyme inhibitor.

The biological activity of 7dATP is primarily attributed to its ability to inhibit viral polymerases and other enzymes involved in nucleotide metabolism. The following mechanisms have been identified:

- Inhibition of Viral Polymerases : 7dATP exhibits potent inhibitory effects against various viral RNA-dependent RNA polymerases (RdRps), including those from Hepatitis C Virus (HCV) and Zika Virus (ZIKV). The compound has been shown to increase potency significantly compared to its unmodified counterparts .

- Modulation of Adenosine Kinase Activity : 7dATP acts as an inhibitor of adenosine kinase (AdK), an enzyme that regulates adenosine levels in cells. By inhibiting AdK, 7dATP can elevate endogenous adenosine levels, which may have therapeutic implications for conditions such as epilepsy .

Hepatitis C Virus (HCV)

Research has demonstrated that 7-deaza-2′-C-methyladenosine (a derivative of 7dATP) is a potent inhibitor of HCV replication. In vitro assays revealed a 20-fold increase in inhibitory potency against HCV RdRp compared to standard nucleoside triphosphates. Furthermore, it exhibited favorable pharmacokinetic properties and low cellular toxicity, making it a promising candidate for HCV treatment .

Zika Virus (ZIKV)

In studies involving animal models, 7-deaza-2′-C-methyladenosine was shown to significantly reduce viremia and delay disease progression in ZIKV-infected mice. The compound's antiviral activity was confirmed through multiple assays, demonstrating a substantial reduction in viral RNA load and improved survival rates compared to control groups .

Table 1: Comparative Efficacy of 7dATP Derivatives Against Viral Infections

| Compound | Virus Type | IC50 (µM) | Efficacy Description |

|---|---|---|---|

| 7-Deaza-2′-C-methyladenosine | HCV | ~0.05 | Potent inhibitor with low toxicity |

| 7-Deaza-2′-C-methyladenosine | ZIKV | ~0.02 | Significant reduction in viremia; delayed morbidity |

| Tubercidin Analog | Various | ~0.1 | Effective against multiple viruses; mechanism unclear |

科学的研究の応用

Antiviral Research

Antiviral Activity

7-deaza-ATP has been shown to possess potent antiviral properties, particularly against RNA viruses. A study highlighted its effectiveness against poliovirus (PV) and dengue virus (DENV), with IC50 values of 11 nM and 62 nM, respectively. The compound acts as a substrate for the viral RNA-dependent RNA polymerase (RdRP), facilitating incorporation into viral RNA, which mimics natural ATP and GTP . This mechanism suggests potential for developing antiviral therapies that exploit the compound's ability to disrupt viral replication without significant cytotoxicity.

Case Study: Tubercidin Analogs

Research on tubercidin, a natural product related to 7-deaza-ATP, revealed that its analogs exhibit broad-spectrum antiviral activity. Modifications such as the 7-deaza substitution enhance selectivity and reduce toxicity, making them suitable candidates for further development as antiviral agents .

Nucleic Acid Research

Sanger Sequencing

7-deaza-ATP is utilized in Sanger dideoxy sequencing due to its increased stability compared to traditional nucleotides. The incorporation of 7-deaza derivatives into DNA allows for more reliable detection during sequencing processes, particularly when using matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This application could lead to faster sequencing methods with higher accuracy .

Aptamer Development

The compound has been employed in the generation of aptamers through systematic evolution of ligands by exponential enrichment (SELEX). Its structural modifications enable the synthesis of nucleic acids that can bind specifically to target molecules, enhancing the development of diagnostic tools and therapeutic agents .

Enzymatic Synthesis

Compatibility with Polymerases

7-deaza-ATP shows compatibility with various polymerases, including T7 RNA polymerase and yeast poly(A) polymerase. This property facilitates the enzymatic synthesis of modified RNA transcripts, which can be used in research and therapeutic applications . The ability to incorporate such modified nucleotides into RNA opens avenues for creating functionalized mRNA for vaccines or gene therapy.

Biochemical Probes

Protein Kinase A Studies

In biochemical studies, 7-deaza-ATP has been used as a probe for investigating the ATP binding site of protein kinase A (PKA). This application aids in understanding enzyme mechanisms and developing inhibitors that target specific pathways in cancer and other diseases .

Data Summary

特性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N4O13P3/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,6-8,11,16-17H,3H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t6-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVRDIINMFAFEO-KCGFPETGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N4O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905599 | |

| Record name | 7-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10058-66-9 | |

| Record name | Tubercidin 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。